molecular formula C10H19ClO3 B15163298 Ethyl [(6-chlorohexyl)oxy]acetate CAS No. 143165-50-8

Ethyl [(6-chlorohexyl)oxy]acetate

Cat. No.: B15163298
CAS No.: 143165-50-8
M. Wt: 222.71 g/mol
InChI Key: AVRKFBSWMUDISA-UHFFFAOYSA-N
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Description

Ethyl [(6-chlorohexyl)oxy]acetate is an organic compound with the molecular formula C10H19ClO3 It is a derivative of acetic acid and features a chlorohexyl group attached to an ethoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(6-chlorohexyl)oxy]acetate typically involves the reaction of 6-chlorohexanol with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 6-chlorohexanol is replaced by the ethoxyacetate group.

Reaction Conditions:

    Reagents: 6-chlorohexanol, ethyl bromoacetate, sodium hydride or potassium carbonate

    Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to reflux conditions

    Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(6-chlorohexyl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents like ethanol or methanol

Major Products Formed

    Oxidation: Formation of 6-chlorohexanoic acid or 6-chlorohexanal

    Reduction: Formation of 6-chlorohexanol

    Substitution: Formation of 6-aminohexyl acetate or 6-thiohexyl acetate

Scientific Research Applications

Ethyl [(6-chlorohexyl)oxy]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl [(6-chlorohexyl)oxy]acetate depends on its specific application. In general, the compound can interact with biological molecules through its functional groups, leading to various biochemical effects. The chloro group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Ethyl [(6-chlorohexyl)oxy]acetate can be compared with other similar compounds such as:

    Ethyl chloroacetate: Similar ester structure but lacks the chlorohexyl group.

    6-chlorohexanol: Contains the chlorohexyl group but lacks the ester functionality.

    Ethyl bromoacetate: Similar ester structure but contains a bromo group instead of a chloro group.

Properties

CAS No.

143165-50-8

Molecular Formula

C10H19ClO3

Molecular Weight

222.71 g/mol

IUPAC Name

ethyl 2-(6-chlorohexoxy)acetate

InChI

InChI=1S/C10H19ClO3/c1-2-14-10(12)9-13-8-6-4-3-5-7-11/h2-9H2,1H3

InChI Key

AVRKFBSWMUDISA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCCCCCCCl

Origin of Product

United States

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